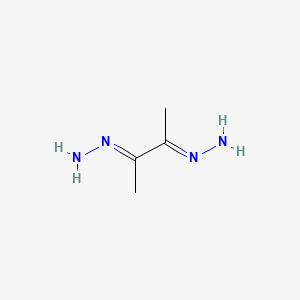

Diacetyl dihydrazone

CAS No.: 3457-52-1

Cat. No.: VC18391370

Molecular Formula: C4H10N4

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3457-52-1 |

|---|---|

| Molecular Formula | C4H10N4 |

| Molecular Weight | 114.15 g/mol |

| IUPAC Name | (E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine |

| Standard InChI | InChI=1S/C4H10N4/c1-3(7-5)4(2)8-6/h5-6H2,1-2H3/b7-3+,8-4+ |

| Standard InChI Key | KOOQXRKDBKHOEL-FCXRPNKRSA-N |

| Isomeric SMILES | C/C(=N\N)/C(=N/N)/C |

| Canonical SMILES | CC(=NN)C(=NN)C |

Introduction

Structural and Molecular Characteristics

Diacetyl dihydrazone, systematically named (E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine, adopts a planar geometry with conjugated π-systems across the hydrazone linkages . The IUPAC name reflects its E configuration at both imine bonds. Key spectroscopic features include:

-

IR: N-H stretches (3320–3420 cm⁻¹) and C=N vibrations (1610–1650 cm⁻¹) .

-

NMR: Distinct proton environments for methyl groups (δ ~2.1 ppm) and hydrazine NH signals (δ ~7.5 ppm) .

The molecule’s bifunctional chelating capacity arises from two terminal amino groups and two imine nitrogens, enabling diverse coordination modes .

Synthesis and Reactivity

The compound is synthesized via stoichiometric reaction of diacetyl with hydrazine hydrate under reflux in ethanol :

Yields exceed 70% when using anhydrous conditions. Side products like azines (from further condensation) are minimized by controlling temperature (60–80°C) and reactant ratios . The product precipitates as white crystals, purified via recrystallization from ethanol .

Coordination Chemistry and Metal Complexes

Diacetyl dihydrazone acts as a neutral or anionic ligand, forming stable complexes with transition metals. Its coordination behavior varies with metal oxidation state and reaction conditions:

Mononuclear Complexes

-

Nickel(II): The complex NiL₃₂ (L = diacetyl dihydrazone) crystallizes in a trigonal system (space group P-3c1), with Ni²⁺ in a distorted octahedral geometry. Each ligand coordinates via two imine nitrogens and one carbonyl oxygen .

-

Zinc(II): [Zn(ddh)Cl₂] (ddh = diacetyl dihydrazone) exhibits tetrahedral geometry, confirmed by X-ray diffraction. The ligand binds through imine nitrogens, leaving chloride ions in axial positions .

Polynuclear and Mixed-Ligand Complexes

Ruthenium(II) polypyridyl complexes incorporating diacetyl dihydrazone derivatives show enhanced photostability compared to [Ru(bipy)₃]²⁺, making them candidates for light-driven applications . For example, Ru(bipy)₂(ddh)₂ displays no emission quenching under UV irradiation, attributed to ligand-centered electron transitions .

Table 1: Selected Metal Complexes of Diacetyl Dihydrazone

| Metal | Complex Formula | Geometry | Applications | Source |

|---|---|---|---|---|

| Ni(II) | NiL₃₂ | Octahedral | Anticancer agents | |

| Cu(II) | [Cu(ddh)SO₄(H₂O)₂] | Square planar | SOD mimics | |

| Zn(II) | [Zn(ddh)Cl₂] | Tetrahedral | Photostable materials | |

| Mn(II) | MnL₃₂ | Trigonal | Catalysis |

Biological and Pharmacological Activities

Anticancer Properties

A nickel(II) complex of diacetyl monoxime-2-pyridyl hydrazone (a derivative) demonstrated superior cytotoxicity against Ehrlich ascites carcinoma (EAC) cells compared to cisplatin . Key findings:

-

In vivo: Tumor volume reduction by 68% in murine models, with minimal nephrotoxicity .

Mechanistic studies suggest redox cycling and DNA intercalation contribute to activity .

Antioxidant and Enzyme-Mimetic Effects

Copper(II) complexes exhibit superoxide dismutase (SOD)-like activity (86.62% inhibition of superoxide radicals) . This is linked to the Cu²⁺/Cu⁺ redox couple and ligand-assisted electron transfer .

Antimicrobial Activity

Cobalt(II) and zinc(II) complexes show broad-spectrum antifungal activity against Alternaria spp. and Colletotrichum spp., with MIC values of 8–16 μg/mL . The hydrazone moiety disrupts fungal cell membranes via lipid peroxidation .

Physicochemical and Thermal Properties

-

Solubility: Insoluble in water; soluble in DMF, DMSO, and hot ethanol .

-

Thermal Stability: Decomposes above 300°C, with mass loss corresponding to ligand dissociation (TGA data) .

-

Magnetic Susceptibility: Paramagnetic for Cu(II) (μeff = 1.73–1.85 BM) and Ni(II) complexes (μeff = 2.82–3.10 BM) .

Comparison with Related Hydrazones

Diacetyl dihydrazone differs structurally from diacetyl hydrazine (CAS 3148-73-0), which contains acetylated hydrazine groups rather than imines . The latter lacks chelating ability but serves as a precursor in polymer stabilization .

Future Perspectives

Research gaps include:

-

Mechanistic Studies: Elucidating the redox pathways in anticancer activity.

-

Hybrid Materials: Incorporating metal complexes into MOFs for gas storage or catalysis.

-

Toxicology: Systematic in vivo toxicity profiling of complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume